4-Benzoyl-D-phenylalanine

描述

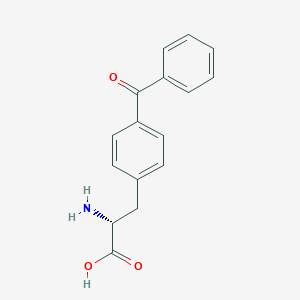

4-Benzoyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where a benzoyl group is attached to the phenyl ring. This compound is known for its photoreactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-D-phenylalanine typically involves the Friedel-Crafts acylation reaction. Optically pure unprotected phenylalanine is dissolved in trifluoromethanesulfonic acid at 0°C, followed by the addition of benzoyl chloride. The reaction mixture is stirred at room temperature until the starting material is completely consumed .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity .

化学反应分析

Photoreactive Crosslinking

The benzophenone moiety enables UV-induced covalent bonding with proximal molecules:

Mechanism

- Step 1: UV irradiation (350–365 nm) excites the benzophenone carbonyl to a diradical triplet state.

- Step 2: Hydrogen abstraction from nearby C–H bonds forms covalent adducts .

Key Findings

- Quantum Yield: Φ = 0.05–0.4 (lower than halogenated analogs) .

- Applications: Captures protein-protein interactions in live yeast with ~30% crosslinking efficiency .

Comparative Reactivity

| Derivative | Crosslinking Efficiency | Relative Reactivity |

|---|---|---|

| 4-BD-Phe | 30% | 1.0x |

| 3-F-Bpa | 45% | 1.5x |

| 4-I-Bpa | 60% | 2.0x |

Halogenation at the 3- or 4-position enhances reactivity via electron-withdrawing effects .

Metabolic Pathways

In bacterial systems (e.g., Klebsiella sp. CK6), 4-BD-Phe undergoes degradation:

Proposed Pathway

- Deamination: Conversion to 4-benzoylphenylpyruvate.

- Decarboxylation: Forms phenylethanol and phenylacetic acid .

Metabolite Yields

| Metabolite | Yield (%) | Conditions |

|---|---|---|

| Phenylethanol | 55 | Aerobic, pH 7.0 |

| Phenylacetic acid | 30 | Anaerobic, pH 6.5 |

L-isomer analogs show similar pathways, but stereospecific enzymes may alter D-isomer metabolism .

Derivatization Reactions

The benzoyl group permits further functionalization:

Halogenation

- Reagents: N-bromosuccinimide (NBS) or iodine monochloride.

- Outcome: 4-iodo or 4-bromo derivatives enhance photoreactivity .

Acylation

Table: Derivative Properties

| Derivative | Melting Point (°C) | Solubility (H₂O) |

|---|---|---|

| 4-BD-Phe | 189–191 | 2.1 mg/mL |

| Ac-4-BD-Phe | 175–177 | 0.8 mg/mL |

| 4-I-BD-Phe | 205–207 | 1.5 mg/mL |

Stereospecific Interactions

The D-configuration confers unique biochemical properties:

科学研究应用

Pharmacological Applications

1.1 Estrogen Receptor Inhibition

Recent studies have highlighted the potential of 4-benzoyl-D-phenylalanine as an estrogen receptor inhibitor, particularly in the context of breast cancer treatment. The compound was synthesized and characterized using various spectroscopic techniques. Molecular docking studies indicated that it exhibits a high binding affinity for the human estrogen receptor (hERα), suggesting its potential as a therapeutic agent in hormone-dependent cancers . The stable interaction of this compound with hERα was confirmed through molecular dynamics simulations, indicating less conformational fluctuation compared to other known inhibitors .

1.2 Insulin Secretagogue Activity

Another significant application of this compound is its role as an insulin secretagogue. Research has demonstrated that this compound interacts with sulphonylurea receptors in pancreatic beta-cells, influencing potassium channel activity (K(ATP)-channels). This interaction is crucial for insulin secretion regulation, making it a candidate for diabetes treatment . The compound showed a dissociation constant (K(D)) for binding to sulphonylurea receptors of approximately 11 µM and effective concentrations (EC50) between 2 and 4 µM for K(ATP)-channel inhibition .

Biochemical Applications

2.1 Modulation of Amyloid Formation

This compound has also been investigated for its ability to modulate amyloid formation associated with diseases like phenylketonuria. Studies indicate that while L-phenylalanine can self-assemble into toxic amyloid fibrils, the D-isomer can inhibit this process by preventing fiber propagation, thus offering a potential therapeutic strategy for managing phenylketonuria . This property underscores the compound's significance in neurodegenerative disease research.

2.2 Protein-Protein Interaction Studies

The compound's utility extends to molecular biology, particularly in studying protein-protein interactions (PPIs). Analogous compounds have been utilized to covalently capture PPIs through photocrosslinking techniques. By incorporating halogenated derivatives of benzoyl-phenylalanine into proteins, researchers have achieved increased crosslinking yields, facilitating the mapping of PPIs in various biological contexts . This advancement enhances the understanding of cellular processes and could lead to novel therapeutic targets.

Summary of Findings

The applications of this compound span multiple scientific disciplines, demonstrating its versatility and potential impact on health care and biochemical research. Below is a summary table highlighting key findings from various studies:

作用机制

The mechanism of action of 4-Benzoyl-D-phenylalanine involves its ability to form covalent bonds with target molecules upon exposure to light. This photoreactive property allows it to be used in photoaffinity labeling, where it can covalently attach to proteins or other biomolecules, thereby enabling the study of molecular interactions and pathways .

相似化合物的比较

4-Benzoyl-L-phenylalanine: Similar in structure but differs in chirality.

4-Nitro-L-phenylalanine: Contains a nitro group instead of a benzoyl group.

4-Azido-L-phenylalanine: Contains an azido group, making it useful for different photoreactive applications .

Uniqueness: 4-Benzoyl-D-phenylalanine is unique due to its specific photoreactive benzoyl group and D-configuration, which can influence its interaction with biological molecules and its incorporation into peptides. This makes it particularly valuable in photoaffinity labeling and other photoreactive applications .

生物活性

4-Benzoyl-D-phenylalanine (N-benzoyl-D-phenylalanine, NBDP) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its metabolic pathways, interactions with cellular receptors, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C₁₆H₁₅NO₃

- Molecular Weight : 269.3 g/mol

- CAS Number : 201466-03-7

Metabolism and Utilization

Research indicates that certain soil bacteria, such as Klebsiella sp. CK6, can utilize this compound as a nitrogen source, leading to the production of various metabolites. For instance, inoculation of this compound resulted in the formation of benzoyl-substituted phenylalanine derivatives and phenylethanol, demonstrating its metabolic versatility .

Interaction with Cellular Receptors

N-benzoyl-D-phenylalanine interacts with the sulfonylurea receptor in pancreatic β-cells, exhibiting a stereospecific binding affinity. The dissociation constant () for NBDP was found to be approximately 11 μM, with half-maximal effective concentrations (EC50) ranging between 2 and 4 μM for K_ATP-channel inhibition. Notably, the D-isomer displayed significantly higher potency compared to its L-isomer, emphasizing the importance of stereochemistry in its biological activity .

Antihyperglycemic Effects

NBDP has been investigated for its potential as an antihyperglycemic agent. In studies involving streptozotocin-induced diabetic models, NBDP demonstrated significant reductions in blood glucose levels and improvements in lipid profiles, suggesting its utility as an adjunct therapy for diabetes management .

Case Study Summary

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the D-phenylalanine moiety can significantly alter the biological activity of NBDP. For example:

属性

IUPAC Name |

(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427219 | |

| Record name | D-4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201466-03-7 | |

| Record name | p-Benzoyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。